tert-Butyl 20-fluoroicosanoate
Description
tert-Butyl 20-fluoroicosanoate is a fluorinated ester derivative of icosanoic acid, characterized by a tert-butyl ester group and a fluorine atom at the terminal (20th) carbon of the 20-carbon aliphatic chain. This structural modification enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H47FO2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
tert-butyl 20-fluoroicosanoate |
InChI |
InChI=1S/C24H47FO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3 |
InChI Key |
PEZKLLMCZHTWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 20-fluoroicosanoate typically involves the esterification of 20-fluoroicosanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process using flow microreactor systems. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 20-fluoroicosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield alcohols and other reduced products.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 20-fluoroicosanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl 20-fluoroicosanoate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s stability and reactivity, while the ester functionality allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize tert-Butyl 20-fluoroicosanoate, we compare it with three analogs: tert-Butyl acetate, tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, and non-fluorinated tert-butyl esters.
Structural and Functional Differences
Key Observations :
- Chain Length : The 20-carbon chain in the target compound increases lipophilicity and membrane permeability compared to shorter-chain analogs like tert-butyl acetate.
- Steric and Electronic Profiles : The tert-butyl group in all analogs provides steric protection, but the cyclic structure of the pyrrolidine derivative introduces conformational rigidity absent in linear esters.
Stability and Reactivity
- This compound: Expected to exhibit stability under neutral conditions but may degrade in the presence of strong acids or bases, similar to tert-butyl acetate, which reacts violently with oxidizing agents and strong acids .
- tert-Butyl Acetate : Highly reactive with oxidizing agents (e.g., peroxides) and incompatible with strong acids (e.g., HCl, H₂SO₄).
Reactivity Trends :
Fluorination at the terminal carbon likely reduces susceptibility to nucleophilic attack compared to hydrogen-terminated analogs. However, the ester group remains reactive to hydrolysis under acidic or alkaline conditions.
Limitations of Target Compound :
- No direct toxicological or ecological data are available, as seen with similar tert-butyl esters .
- Synthesis challenges due to the long fluorinated chain (e.g., purification difficulties).
Critical Analysis of Evidence Gaps
- The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs.
- Safety and ecological data for fluorinated tert-butyl esters remain underreported, as seen in the pyrrolidine derivative’s incomplete toxicological profile .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 20-fluoroicosanoate, and how can purity be ensured?
Methodological Answer : Synthesis typically involves esterification of 20-fluoroicosanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of the tert-butyl group.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ethanol to achieve >95% purity.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to identify tert-butyl protons (δ ~1.2 ppm, singlet) and fluorine coupling in the ¹⁹F NMR (δ ~-120 ppm for C-F).
- MS : High-resolution ESI-MS can confirm molecular ion [M+H]⁺ (expected m/z ~384.3).
- IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) .
Advanced Research Questions
Q. How should researchers address contradictions in fluorination efficiency when using different agents (e.g., Selectfluor vs. DAST)?
Methodological Answer :
-
Experimental Design : Perform parallel reactions with identical substrates, solvents (e.g., DMF or THF), and temperatures. Use kinetic studies (e.g., in situ ¹⁹F NMR) to compare fluorination rates.
-
Data Analysis : Apply ANOVA to assess yield variability across trials. If Selectfluor shows higher efficiency but lower selectivity, optimize stoichiometry (e.g., 1.2 eq. Selectfluor, 0°C) to balance reactivity and side-product formation .
-
Table 1 : Fluorination Agent Comparison
Agent Yield (%) Purity (%) Side Products Selectfluor 78 ± 5 92 <5% DAST 65 ± 8 85 10–15%
Q. What computational strategies predict the conformational stability of this compound under physiological conditions?
Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the tert-butyl group’s axial/equatorial preferences. Include explicit solvent molecules (e.g., water) in simulations to account for solvation effects.
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability in lipid bilayer models, focusing on fluorine’s hydrophobic interactions.
- Validation : Cross-reference computational data with experimental DSC results (Tm ~45°C for crystalline phase transitions) .
Q. How can researchers resolve discrepancies in degradation rates observed during stability studies?
Methodological Answer :
- Controlled Variables : Test degradation in buffers (pH 4–9), temperatures (4–37°C), and light exposure. Use LC-MS to identify degradation products (e.g., free 20-fluoroicosanoic acid).
- Statistical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life at room temperature. If data conflicts (e.g., pH 7 vs. pH 9 half-lives differ by >50%), investigate metal-ion catalysis or ester hydrolysis pathways via EDTA-controlled trials .
Key Considerations
- Safety Protocols : Follow tert-butyl compound handling guidelines (e.g., explosion-proof equipment, grounded containers) due to peroxide formation risks .
- Data Reproducibility : Document reaction conditions exhaustively (e.g., humidity, stirring rate) to align with Beilstein Journal standards .
- Ethical Reporting : Avoid selective data presentation; use funnel plots or Bland-Altman analysis to detect bias in contradictory datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
